molecular formula C14H12Cl2O B14359140 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene CAS No. 93535-56-9

1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene

Cat. No.: B14359140
CAS No.: 93535-56-9
M. Wt: 267.1 g/mol
InChI Key: OPPDUVOWKCUPTO-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is an organic compound belonging to the class of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxymethyl group is introduced through the reaction of the intermediate with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Phenolic Derivatives: Formed through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Formed through oxidation.

    Cyclohexane Derivatives: Formed through reduction.

Scientific Research Applications

1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophilic attack. The methoxymethyl group can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of chlorine atoms and a methoxymethyl group provides a versatile platform for various chemical transformations and applications in different fields.

Properties

CAS No.

93535-56-9

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1-chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene

InChI

InChI=1S/C14H12Cl2O/c1-17-14(10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16/h2-9,14H,1H3

InChI Key

OPPDUVOWKCUPTO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl

Origin of Product

United States

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